![molecular formula C17H19N3O5 B563283 Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 CAS No. 1189869-42-8](/img/no-structure.png)
Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4
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Overview
Description
Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 is a chemical compound that is commonly used in scientific research. It is a deuterated analogue of the non-deuterated compound, which means that it contains four hydrogen atoms that have been replaced with deuterium atoms. This modification is useful in research as it allows for more precise analysis of the compound's behavior and interactions.
Mechanism of Action
The mechanism of action of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 is complex and varies depending on the specific application. In studies of neurotransmitter transporters, the compound is taken up by the transporter and competes with other molecules for binding sites. In studies of receptor-ligand interactions, the compound can bind to specific receptors and activate or inhibit downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 are also dependent on the specific application. In studies of neurotransmitter transporters, the compound can affect the uptake and release of neurotransmitters, leading to changes in synaptic transmission. In studies of receptor-ligand interactions, the compound can modulate the activity of specific receptors, leading to changes in cellular signaling and function.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 in lab experiments is its high selectivity for specific transporters and receptors. This allows for more precise investigation of these molecules and their interactions. However, the compound's complex synthesis and high cost can be limiting factors for some researchers.
Future Directions
There are several potential future directions for research involving Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4. One area of interest is the development of new imaging techniques that can more accurately track the compound's behavior in vivo. Another area of interest is the investigation of the compound's effects on specific diseases and disorders, such as Parkinson's disease and depression. Additionally, the development of new analogues and derivatives of the compound may lead to improved selectivity and efficacy in various applications.
Synthesis Methods
The synthesis of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 is a complex process that requires several steps. One common method involves the reaction of 4-nitrophenethylamine-d4 with 4-nitrophenyl chloroformate, followed by the addition of 4-nitrophenoxyethylamine. The resulting compound is then methylated using methyl iodide and purified through several rounds of chromatography.
Scientific Research Applications
Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 has a variety of applications in scientific research. It is commonly used as a tracer molecule in studies of neurotransmitter transporters, as it can be selectively taken up by specific transporters and tracked using various imaging techniques. It is also used in studies of receptor-ligand interactions and as a tool for investigating the mechanisms of various drugs and compounds.
properties
CAS RN |
1189869-42-8 |
---|---|
Molecular Formula |
C17H19N3O5 |
Molecular Weight |
349.379 |
IUPAC Name |
1,1,2,2-tetradeuterio-N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine |
InChI |
InChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3/i12D2,13D2 |
InChI Key |
BDCVRCLAXLOSLH-IDPVZSQYSA-N |
SMILES |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-] |
synonyms |
N-Methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl-d4-benzeneethanamine; |
Origin of Product |
United States |
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